2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-5-BUTYL-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex heterocyclic compound that incorporates a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-BUTYL-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions . Industrial production methods may involve multi-step synthesis processes, including the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-5-BUTYL-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways . In medicine, benzothiazole derivatives have shown promise as anti-tubercular agents, anti-cancer compounds, and neuroprotective agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit the c-Jun NH2-terminal kinase (JNK) signaling pathway, which plays a role in cell death and survival . This inhibition can lead to neuroprotective effects and potential therapeutic applications in conditions such as ischemia .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-BENZOTHIAZOL-2-YL)-5-BUTYL-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE include other benzothiazole derivatives such as 1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile and 3-(1,3-benzothiazol-2-yl) 2-phenyl derivatives . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-5-BUTYL-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C18H17N4O2S- |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C18H18N4O2S/c1-3-4-9-21-11(2)16-13(10-15(21)23)20-22(17(16)24)18-19-12-7-5-6-8-14(12)25-18/h5-8,10,23H,3-4,9H2,1-2H3/p-1 |
InChI Key |
DWBFONGEDXTWFN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C(=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C1[O-])C |
Origin of Product |
United States |
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